molecular formula C9H18O B1272916 4-Propylcyclohexanol CAS No. 77866-58-1

4-Propylcyclohexanol

Cat. No. B1272916
CAS RN: 77866-58-1
M. Wt: 142.24 g/mol
InChI Key: YVPZFPKENDZQEJ-UHFFFAOYSA-N
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Patent
US04211666

Procedure details

In addition, the 4-propylcyclohexanone employed as a raw material in this preparation example was prepared as follows: A commercial p-n-propylphenol was hydrogenated in the presence of ethanol, sodium ethoxide and Raney nickel catalyst, under a hydrogen pressure of 100 atm, at 150° C. to form 4-n-propylcyclohexanol, which was then oxidized with Jones reagent (CrO3 /H2SO4 /H2O) in acetone to obtain 4-n-propylcyclohexanone having a b.p. of 110°~113° C./26 mm Hg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:4]1[CH2:9][CH2:8][C:7](=[O:10])[CH2:6][CH2:5]1)[CH2:2][CH3:3].C(C1C=CC(O)=CC=1)CC.[O-]CC.[Na+]>[Ni].C(O)C>[CH2:1]([CH:4]1[CH2:9][CH2:8][CH:7]([OH:10])[CH2:6][CH2:5]1)[CH2:2][CH3:3] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)C1CCC(CC1)=O
Step Two
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)C1=CC=C(C=C1)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared

Outcomes

Product
Name
Type
product
Smiles
C(CC)C1CCC(CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.